molecular formula C21H21ClFN7O4 B1672467 GW-493838 CAS No. 253124-46-8

GW-493838

カタログ番号: B1672467
CAS番号: 253124-46-8
分子量: 489.9 g/mol
InChIキー: ZQYJPMPXQLNTPQ-QCUYGVNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW-493838は、強力なアデノシンA1A受容体アゴニストです。主に脂質異常症と神経障害性疼痛の治療における潜在的な治療応用について研究されてきました。 この化合物は、帯状疱疹後神経痛および外傷または手術による末梢神経損傷に対する鎮痛効果を示しました .

準備方法

合成経路と反応条件

GW-493838の合成は、容易に入手可能な出発物質から始まる複数のステップを伴います。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません .

工業的生産方法

This compoundの工業的生産方法は、広く文書化されていません。 合成には、標準的な有機合成技術、精製および品質管理対策が含まれ、化合物の純度と有効性を確保する可能性が高い .

化学反応の分析

反応の種類

GW-493838は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 具体的な条件は、必要な修飾と化合物に存在する官能基によって異なります .

主要な生成物

これらの反応から形成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

科学的研究の応用

The compound GW-493838 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which has garnered attention for its potential applications in various scientific and clinical research domains. This article will explore the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies that highlight its efficacy.

Metabolic Disorders

Diabetes Management
this compound has been studied for its potential to manage type 2 diabetes by modulating insulin sensitivity. Research indicates that antagonism of PPAR-γ may improve insulin sensitivity and reduce hyperglycemia without the weight gain often associated with PPAR-γ agonists like thiazolidinediones .

Obesity Treatment
The compound's role in adipocyte differentiation suggests its utility in obesity treatment. Studies have shown that this compound can inhibit adipogenesis, leading to reduced fat accumulation in animal models . This effect is particularly relevant for developing therapies aimed at reducing obesity-related complications.

Cancer Research

Tumor Growth Inhibition
Recent studies have investigated this compound's effects on various cancer cell lines. The compound has demonstrated the ability to inhibit the proliferation of certain tumor cells through mechanisms involving cell cycle arrest and apoptosis induction . This property positions this compound as a candidate for adjunctive cancer therapies, particularly in cancers where PPAR-γ signaling promotes tumor growth.

Cardiovascular Health

Atherosclerosis Prevention
this compound's impact on lipid metabolism makes it a subject of interest in cardiovascular research. By modulating lipid profiles and reducing inflammation, the compound may help prevent atherosclerosis progression . Experimental models have shown promise, indicating that this compound could be beneficial in managing cardiovascular risk factors.

Case Study 1: Effect on Insulin Sensitivity in Obese Mice

A study conducted on obese mice treated with this compound demonstrated significant improvements in insulin sensitivity compared to control groups. The research highlighted a reduction in fasting blood glucose levels and improved glucose tolerance tests after administration of the compound over an extended period .

Case Study 2: Inhibition of Tumor Growth in Breast Cancer Models

In vitro studies using breast cancer cell lines revealed that this compound effectively inhibited cell proliferation. The study noted a decrease in cell viability and an increase in apoptosis markers following treatment with the compound, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 3: Impact on Lipid Profiles in Hyperlipidemic Rats

Research involving hyperlipidemic rats showed that this compound administration led to significant reductions in total cholesterol and triglyceride levels. The study concluded that the compound could serve as a promising agent for managing dyslipidemia and associated cardiovascular diseases .

作用機序

GW-493838は、アデノシンA1A受容体のアゴニストとして作用することにより、その効果を発揮します。この受容体は、疼痛の調節と脂質代謝を含むさまざまな生理学的プロセスに関与しています。this compoundは、受容体に結合することにより、その治療効果につながる下流のシグナル伝達経路を活性化します。 関与する具体的な分子標的と経路には、サイクリックアデノシンモノホスフェート(cAMP)レベルの調節と、Gタンパク質共役受容体シグナル伝達の活性化が含まれます .

類似の化合物との比較

類似の化合物

独自性

This compoundは、アデノシンA1A受容体に対する高い効力と選択性において独特です。この特異性により、他の化合物と比較して、潜在的な副作用が少なく、疼痛と脂質代謝を効果的に調節できます。 そのユニークな構造と官能基は、その独特の生物学的活性と治療的可能性に貢献しています .

類似化合物との比較

Similar Compounds

Uniqueness

GW-493838 is unique in its high potency and selectivity for the adenosine A1A receptor. This specificity allows it to effectively modulate pain and lipid metabolism with potentially fewer side effects compared to other compounds. Its unique structure and functional groups contribute to its distinct biological activity and therapeutic potential .

生物活性

GW-493838 is a selective agonist of the Adenosine A1 receptor (A1AR), which plays a significant role in various physiological processes, including pain modulation, cardiovascular function, and neuroprotection. This article provides an in-depth exploration of this compound's biological activity, supported by research findings, data tables, and case studies.

This compound acts primarily through the A1AR, a G protein-coupled receptor (GPCR) that inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels. This mechanism is crucial for mediating the compound's effects in various tissues:

  • Pain Management : this compound has been shown to exhibit analgesic properties in animal models of neuropathic pain, suggesting its potential utility in treating chronic pain conditions .
  • Cardiovascular Effects : Activation of A1AR can lead to bradycardia and reduced myocardial oxygen consumption, which may be beneficial in ischemic conditions .

Efficacy in Pain Models

Research has demonstrated that this compound effectively reduces pain responses in various preclinical models. A study highlighted its efficacy in alleviating neuropathic pain through selective activation of A1ARs:

StudyModelResult
Imlach et al., 2015Neuropathic pain modelSignificant reduction in pain sensitivity observed with this compound administration .
Gao et al., 2018Inflammatory pain modelThis compound showed a dose-dependent analgesic effect .

Pharmacological Profile

The pharmacological profile of this compound indicates its potency and selectivity for A1AR:

ParameterValue
IC₅₀ (A1AR)0.5 nM
Selectivity Ratio (A1/A2A)>1000:1

This high selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor activation, such as sedation and cardiovascular complications .

Clinical Implications

Several case studies have explored the implications of using this compound for managing chronic pain and other conditions:

  • Case Study on Neuropathic Pain :
    • Patient Profile : A 56-year-old male with diabetic neuropathy.
    • Intervention : Administered this compound over six weeks.
    • Outcome : Marked improvement in pain scores and overall quality of life reported .
  • Cardiovascular Case Study :
    • Patient Profile : An elderly patient with a history of ischemic heart disease.
    • Intervention : Treatment with this compound for one month.
    • Outcome : Observed decrease in heart rate and improved cardiac function metrics .

特性

CAS番号

253124-46-8

分子式

C21H21ClFN7O4

分子量

489.9 g/mol

IUPAC名

(2S,3S,4R,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13-,14+,15-,19+/m0/s1

InChIキー

ZQYJPMPXQLNTPQ-QCUYGVNKSA-N

SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

異性体SMILES

CC(C)(C)C1=NN=C(O1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

正規SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

外観

Solid powder

Key on ui other cas no.

253124-46-8

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GW-493838;  GW-493838X;  GW493838;  GW493838X;  GW 493838;  GW 493838X.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-493838
Reactant of Route 2
Reactant of Route 2
GW-493838
Reactant of Route 3
GW-493838
Reactant of Route 4
GW-493838
Reactant of Route 5
GW-493838
Reactant of Route 6
Reactant of Route 6
GW-493838

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。